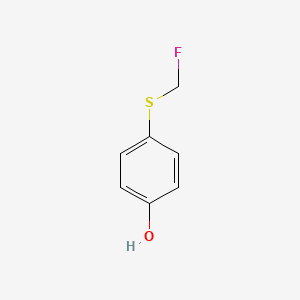

4-((Fluoromethyl)thio)phenol

Description

Significance of Aryl Fluoromethyl Thioethers in Advanced Organic Synthesis and Materials Science

Aryl fluoromethyl thioethers, the class of compounds to which 4-((Fluoromethyl)thio)phenol belongs, are of considerable importance in both advanced organic synthesis and materials science. The introduction of a fluoromethylthio (-SCH₂F) group can significantly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities. researchgate.net For instance, the difluoromethyl group is sometimes considered a lipophilic bioisostere of hydroxyl or thiol groups, suggesting that the monofluoromethyl group could offer a unique modulation of these properties. researchgate.net

In organic synthesis, these compounds serve as versatile building blocks. nih.gov The sulfur atom allows for further chemical modifications, while the fluorinated substituent can direct the reactivity of the aromatic ring. The development of novel reagents and methods for introducing the CH₂F group into organic molecules is an active area of research, indicating a demand for these types of structures. nih.gov

In materials science, the incorporation of fluorine-containing groups like the fluoromethylthio moiety into polymers and other materials can enhance their thermal stability and tune their electronic properties. nih.gov Aryl thioethers are key components in sulfur-containing polymers and metal-organic frameworks (MOFs), where the polarizable nature of sulfur can lead to unique affinities and properties. nih.gov The addition of fluorine introduces another layer of control over the material's characteristics.

Historical Development and Evolution of Fluorinated Thiophenol Chemistry

The journey into fluorinated thiophenols began with simpler structures. The synthesis of compounds like 4-fluorothiophenol (B130044) has been a subject of study, with various methods developed to improve yield and purity, moving away from less environmentally friendly reagents like zinc dust. google.com Early methods for creating fluorinated aromatics often involved harsh conditions. google.com

The broader field of organofluorine chemistry has evolved significantly over the past century. Initially, the extreme reactivity of elemental fluorine posed significant challenges. However, the development of milder and more selective fluorinating agents has revolutionized the field. The introduction of trifluoromethyl groups (-CF₃) became a common strategy in medicinal and agricultural chemistry due to the profound effects on a molecule's properties. nbinno.com

More recently, the focus has shifted towards more subtle fluorination patterns, such as the introduction of monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups. This shift reflects a growing understanding of how different degrees of fluorination can provide more precise control over a molecule's function. The synthesis of aryl thioethers with these less-fluorinated groups represents the current frontier in this area. nih.govrsc.org

Current Research Landscape and Emerging Trends Pertaining to this compound and Analogous Structures

Current research is heavily focused on developing new and efficient synthetic methods for creating fluorinated aryl thioethers. While the synthesis of the trifluoromethyl analogue, 4-((trifluoromethyl)thio)phenol, is well-documented, methods for the selective synthesis of this compound are less common, highlighting an area of opportunity for synthetic chemists. nbinno.com

A significant trend is the development of reagents that can deliver the monofluoromethyl group in a controlled manner. nih.gov Another major trend is the move towards milder reaction conditions and the use of more sustainable catalysts, such as copper or nickel, to form the crucial carbon-sulfur bond in aryl thioethers. acsgcipr.org

The exploration of analogous structures with varying degrees of fluorination is also a key research direction. By comparing the properties of compounds with -SCH₃, -SCH₂F, -SCHF₂, and -SCF₃ groups, researchers can build a comprehensive understanding of structure-activity relationships. For example, studies on aryl α,α-difluoroethyl thioethers have shown them to be significantly more polar than their trifluoromethyl analogues, which could make them attractive for bioactive discovery. researchgate.netrsc.org This suggests that this compound would also possess distinct polarity and lipophilicity compared to its non-fluorinated or perfluorinated relatives.

The table below presents a comparison of this compound's close analogue, 4-(Trifluoromethyl)thiophenol (B1295252), with other related thiophenol compounds, illustrating the variations in their known properties and applications.

| Compound Name | Molecular Formula | Key Properties/Applications |

| 4-(Trifluoromethyl)thiophenol | C₇H₅F₃S | Important intermediate in pharmaceuticals and agrochemicals; used in organic synthesis. nbinno.comnih.govrsc.org |

| 4-Fluorothiophenol | C₆H₅FS | Used in organic synthesis; synthesis methods have been optimized for high purity. google.comnih.gov |

| 2-Amino-4-((trifluoromethyl)thio)phenol | C₇H₆F₃NOS | Investigated for potential biological activities, including enzyme inhibition and antimicrobial properties. |

| Thiophenol | C₆H₆S | A fundamental aromatic thiol used extensively in organic synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FOS |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-(fluoromethylsulfanyl)phenol |

InChI |

InChI=1S/C7H7FOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |

InChI Key |

NSECDTUFSNQNAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)SCF |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoromethyl Thio Phenol

Direct Fluoromethylthiolation Approaches

Direct fluoromethylthiolation involves the introduction of the fluoromethylthio (-SCF₂H) group onto a phenolic precursor in a single or a few straightforward steps.

Introduction of the Fluoromethylene (-CF₂H) Group onto Sulfur in Phenolic Precursors

A primary method for the synthesis of 4-((Fluoromethyl)thio)phenol involves the direct fluoromethylation of 4-mercaptophenol (B154117). sigmaaldrich.comthegoodscentscompany.com This approach leverages the nucleophilicity of the sulfur atom in the thiophenol moiety to react with a suitable fluoromethylating agent. The reaction is typically carried out under basic conditions to deprotonate the thiol, enhancing its nucleophilicity and facilitating the attack on the electrophilic fluoromethyl source.

While the direct O-monofluoromethylation of phenols has been explored, the analogous S-monofluoromethylation of thiophenols presents a viable route for the synthesis of the target compound. chemrevlett.com The higher nucleophilicity of sulfur compared to oxygen generally favors the selective S-alkylation in molecules containing both hydroxyl and thiol groups.

Exploration of Specific Reagents and Catalytic Systems for Fluoromethylthiolation

A variety of reagents and catalytic systems have been developed for fluoromethylthiolation reactions. For the synthesis of this compound from 4-mercaptophenol, reagents that can deliver a "FCH₂" electrophilic synthon are required. Examples of such reagents include fluoromethyl halides like fluorochloromethane (FCH₂Cl) or fluoroiodomethane (B1339756) (FCH₂I). chemrevlett.com The reaction is typically performed in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). chemrevlett.com

Recent advancements have also explored the use of difluorocarbene, generated from sources like sodium chlorodifluoroacetate, as a precursor for difluoromethylation of heteroatoms including sulfur. orgsyn.org While this method primarily yields difluoromethyl ethers from phenols, its application to thiophenols for the synthesis of difluoromethyl thioethers is also recognized. orgsyn.org

Indirect Synthetic Strategies

Indirect strategies for the synthesis of this compound involve multi-step pathways, often starting from precursors that already contain either the sulfur and phenol (B47542) moieties or a halogenated aromatic ring.

Transformation of Precursors Bearing Sulfur and Phenol Moieties (e.g., thiophenols)

This strategy is exemplified by the transformation of 4-mercaptophenol, which already contains the required phenol and thiol functionalities. sigmaaldrich.comthegoodscentscompany.com The key step is the selective alkylation of the thiol group with a fluoromethylating agent. The choice of reagents and reaction conditions is crucial to ensure that the reaction occurs at the sulfur atom without affecting the hydroxyl group.

Another indirect approach involves the Newman-Kwart rearrangement. organic-chemistry.orgorgsyn.org This method starts with a phenol, which is first converted to an O-aryl dialkylthiocarbamate. Subsequent thermal rearrangement yields the S-aryl dialkylthiocarbamate, which is then hydrolyzed to the corresponding thiophenol. orgsyn.org While this is a general method for converting phenols to thiophenols, it could be adapted for the synthesis of this compound by using a suitably substituted phenol and incorporating the fluoromethyl group in a subsequent step.

Multi-step Conversion Pathways for Aryl Fluoroalkyl Thioethers

Multi-step syntheses provide the flexibility to construct the target molecule by sequentially introducing the necessary functional groups. One such pathway could involve starting with a different aromatic precursor and introducing the sulfur and fluoromethyl groups in separate steps. For instance, a synthetic route could begin with the synthesis of a diaryl disulfide, such as 4,4'-difluorodiphenyl disulfide, which can then be reduced to the corresponding thiophenol. google.com Subsequent fluoromethylation of the thiol would yield the desired product.

Another multi-step approach involves the transformation of aryl alcohols. rsc.orgnih.gov Although this method focuses on the cleavage of the C(aryl)-C(OH) bond to form other functionalized aromatics, the principles could potentially be applied in a reverse manner or as part of a longer synthetic sequence.

The synthesis of aryl α,α-difluoroethyl thioethers has also been reported, providing a template for the synthesis of other fluoroalkyl thioethers. rsc.org Such multi-step strategies often allow for greater control over the final structure and can be adapted to produce a variety of substituted aryl fluoroalkyl thioethers.

Substitution Reactions on Halogenated Aromatic Precursors

A common and effective indirect strategy involves the use of halogenated aromatic precursors. For example, starting with a 4-halo-phenol, such as 4-bromophenol (B116583) or 4-iodophenol, the fluoromethylthio group can be introduced via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Copper-catalyzed coupling reactions are frequently employed for the formation of C-S bonds. organic-chemistry.org A reaction between a 4-halophenol and a reagent that can deliver the fluoromethylthio moiety, in the presence of a copper catalyst, could lead to the formation of this compound. Similarly, palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. google.com

A specific example, although for the trifluoromethylthio analogue, involves the reaction of 4-chlorothiophenol (B41493) with trifluoromethyl iodide in the presence of a palladium catalyst. nbinno.com A similar strategy could be envisioned for the fluoromethylthio derivative, potentially starting from a protected 4-halophenol and a suitable fluoromethylthiolating agent.

The following table summarizes some of the synthetic approaches discussed:

| Synthetic Strategy | Starting Material | Key Transformation | Reagents/Catalysts |

| Direct Fluoromethylthiolation | 4-Mercaptophenol | S-Fluoromethylation | FCH₂Cl, NaH, DMF |

| Indirect Strategy | 4-Halophenol | Nucleophilic Aromatic Substitution / Cross-Coupling | Fluoromethylthiolating agent, Cu or Pd catalyst |

| Indirect Strategy | Phenol | Newman-Kwart Rearrangement & subsequent fluoromethylation | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. Hydrolysis 4. Fluoromethylating agent |

| Indirect Strategy | 4,4'-Difluorodiphenyl disulfide | Reduction & S-Fluoromethylation | 1. Reducing agent (e.g., NaBH₄) 2. Fluoromethylating agent |

Green Chemistry Principles in the Synthesis of Fluorinated Thioethers

The synthesis of organofluorine compounds, including fluorinated thioethers like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing safer chemicals and synthetic routes, minimizing waste, and lowering energy consumption. The incorporation of fluorine atoms can significantly alter the properties of molecules, enhancing their utility in pharmaceuticals and agrochemicals, but traditional fluorination methods often rely on hazardous reagents and harsh conditions. researchgate.netbeilstein-journals.org Consequently, the development of sustainable synthetic methodologies is a key focus of modern chemical research.

Development of Sustainable Reagents and Reaction Conditions

A central tenet of green chemistry is the use of less hazardous and more sustainable reagents. In the context of synthesizing fluorinated thioethers, this involves moving away from toxic and difficult-to-handle fluorinating agents and developing milder, more efficient reaction conditions.

Historically, the synthesis of fluoromethylated compounds involved reagents like chlorofluorocarbons (CFCs) and hydrofluorobromocarbons (HFBCs), such as CH₂FCl and CH₂FBr, which are now recognized as environmentally damaging and are regulated under the Montreal Protocol. researchgate.net The search for alternatives has led to the development of a new generation of fluoromethylating agents. researchgate.net For instance, researchers have explored sulfonyl fluorides as key compounds in sulfur-fluorine exchange (SuFEx) click chemistry. However, their synthesis often required highly toxic reagents like SO₂F₂ gas or KHF₂. eurekalert.orgosaka-u.ac.jp A significant advancement is the development of a process to create sulfonyl fluorides from readily available thiols and disulfides using safer, easily handled reagents, which produces only non-toxic salts as byproducts. eurekalert.orgosaka-u.ac.jp

Another green approach involves the use of visible-light photocatalysis. This strategy employs renewable visible light as an energy source to drive chemical transformations under extremely mild conditions, avoiding the need for harsh reagents. beilstein-journals.orgrsc.org For example, a method for fluoromethylation has been developed that uses commercially available fluoroiodomethane, activated by visible light and a silane (B1218182) reagent, to form the crucial C-CH₂F bond in a radical chain process. nih.gov This approach is notable for its mild conditions and applicability to a variety of molecular structures. nih.gov

The development of organocatalyzed reactions also represents a significant step towards sustainability. An efficient method for creating fluorinated poly(aryl thioethers) uses an organocatalyst for the nucleophilic aromatic substitution of silyl-protected dithiols. nih.gov This reaction proceeds rapidly at room temperature with low catalyst loadings and, importantly, avoids the generation of stoichiometric salt by-products, which simplifies purification and reduces waste. nih.gov

Table 1: Comparison of Traditional vs. Green Reagents for Fluorination/Fluoromethylation

| Feature | Traditional Reagents (e.g., CFCs, HFBCs, SO₂F₂) | Green/Sustainable Reagents (e.g., Fluoroiodomethane, SHC5®/KF) |

|---|---|---|

| Toxicity/Hazard | High (often toxic, corrosive, or gaseous) researchgate.neteurekalert.org | Low to moderate (safer, easier to handle) eurekalert.orgnih.gov |

| Environmental Impact | High (e.g., ozone depletion) researchgate.net | Low (minimal environmental impact) eurekalert.orgosaka-u.ac.jp |

| Reaction Conditions | Often harsh (high temperatures/pressures) | Mild (e.g., room temperature, visible light) nih.govnih.gov |

| Byproducts | Often toxic and problematic | Minimal and often non-toxic (e.g., NaCl, KCl) eurekalert.orgosaka-u.ac.jp |

| Selectivity | Variable | Often high chemo-selectivity rsc.org |

Applications of Flow Chemistry in Enhanced Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful tool for implementing green chemistry principles, particularly for the synthesis of fluorinated compounds. researchgate.net This technology offers significant advantages in safety, efficiency, and scalability compared to traditional batch processing. pharmtech.com

Fluorination reactions can be hazardous, often involving toxic reagents and exothermic processes. vapourtec.com Flow reactors enhance safety by containing these hazardous materials within a closed system and by using only small quantities of reagents at any given time, which minimizes risk. pharmtech.comvapourtec.com The excellent heat transfer capabilities of microreactors allow for precise temperature control, preventing runaway reactions that can be a concern in large-scale batch reactors. vapourtec.com

Furthermore, flow chemistry is well-suited for reactions involving gases, such as those using chlorodifluoromethane (B1668795) (ClCF₂H), which can be challenging in batch setups due to poor interfacial contact. researchgate.net The combination of flow technology with modern fluorination techniques is expected to provide low-cost, highly effective routes to complex fluorinated molecules, including thioethers. pharmtech.com

Table 2: Advantages of Flow Chemistry in Fluorinated Thioether Synthesis

| Advantage | Description | Source(s) |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents handled at one time; contains toxic materials and intermediates within a closed system. | pharmtech.comvapourtec.com |

| Precise Control | Allows for accurate control of reaction parameters like temperature, pressure, and residence time, improving selectivity and yield. | pharmtech.comvapourtec.com |

| Improved Efficiency | Efficient mass and heat transfer lead to faster reactions and reduced byproduct formation. | researchgate.netpharmtech.com |

| Scalability | Production can be scaled up by running the system for longer periods, ensuring reproducibility from small to large scale. | vapourtec.com |

| Multi-step Synthesis | Enables the telescoping of multiple reaction steps without isolating intermediates, saving time and resources. | vapourtec.comnih.gov |

Chemical Reactivity and Transformation Studies of 4 Fluoromethyl Thio Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile functional group that readily participates in a variety of chemical transformations, including alkylation and acylation, leading to the formation of numerous derivatives and ethers.

Alkylation and Acylation Reactions

The nucleophilic character of the phenoxide ion, formed by deprotonating the phenolic hydroxyl group with a suitable base, allows for straightforward alkylation and acylation reactions. While specific studies on 4-((fluoromethyl)thio)phenol are not widely documented, its reactivity can be inferred from the well-established behavior of other substituted phenols.

Alkylation, typically proceeding via an SN2 mechanism, involves treating the corresponding phenoxide with an alkyl halide to form an ether. researchgate.netresearchgate.net This process is analogous to the Williamson ether synthesis. For instance, studies on the closely related 4-(trifluoromethylthio)phenol (B1307856) have shown that it can be converted into its 4-bromobenzyl ether by reacting it with 4-bromobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃). organic-chemistry.org

Acylation reactions similarly involve the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base or an acid catalyst. nih.gov These reactions yield phenyl esters. Trifluoromethanesulfonic acid (TfOH) has been noted as a particularly effective catalyst for the acylation of phenols. nih.gov

Table 1: General Conditions for Phenol Alkylation and Acylation

| Transformation | Typical Reagents | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH) | Aryl Ether (Ar-O-R) | researchgate.netorganic-chemistry.org |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine) or Acid (e.g., TfOH) | Aryl Ester (Ar-O-COR) | nih.gov |

Formation of Phenol Derivatives and Ethers

The synthesis of ethers is a primary example of derivatization at the phenolic hydroxyl group. Beyond simple alkyl ethers, more complex fluorinated ethers can also be synthesized. For example, methods have been developed for the difluoromethylation of phenols to produce aryl difluoromethyl ethers. rsc.org One such method utilizes a difluoromethylating agent in the presence of a base like lithium hydroxide (B78521) to install the -OCF₂H group. rsc.org This highlights the capability to introduce fluorinated moieties at the phenolic position, creating a diverse range of derivatives. The reaction of 4-(trifluoromethylthio)phenol with 4-bromobenzyl bromide to form the corresponding ether is a direct analogue of this type of transformation. organic-chemistry.org

Transformations at the (Fluoromethyl)thio Moiety

The (fluoromethyl)thio (-SCH₂F) group offers another site for chemical modification, primarily through oxidation or reduction of the sulfur atom. Its stability under various conditions is also a key aspect of its chemical profile.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in a thioether is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) (-SOCH₂F) and subsequently a sulfone (-SO₂CH₂F). researchgate.net A variety of oxidizing agents can accomplish this transformation, and the final product can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgresearchgate.net

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this purpose. chinesechemsoc.org The oxidation of thioethers with H₂O₂ can be catalyzed by acids like acetic acid or trifluoroacetic acid (TFA). organic-chemistry.orgchinesechemsoc.org Studies on aryl trifluoromethyl sulfides have demonstrated that using H₂O₂ in TFA is a highly selective method for producing the corresponding aryl trifluoromethyl sulfoxides, effectively preventing over-oxidation to the sulfone. organic-chemistry.org The selectivity is attributed to TFA's ability to activate the hydrogen peroxide while deactivating the resulting sulfoxide toward further oxidation. For a complete oxidation to the sulfone, stronger conditions or different catalytic systems are typically required. organic-chemistry.org

Table 2: Common Oxidizing Systems for Thioethers

| Oxidant System | Typical Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Sulfoxide | Mild, metal-free, highly selective for sulfoxide. | chinesechemsoc.org |

| H₂O₂ / Trifluoroacetic Acid (TFA) | Sulfoxide | Excellent selectivity for sulfoxide; TFA activates H₂O₂. | organic-chemistry.org |

| m-CPBA (meta-Chloroperoxybenzoic acid) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent gives sulfoxide, >2 equivalents give sulfone. | researchgate.net |

| Selectfluor | Sulfoxide or Sulfone | Efficient, rapid reactions at ambient temperature. | researchgate.net |

Reduction Reactions of the Sulfur Center

Should the (fluoromethyl)thio group be oxidized to the sulfoxide or sulfone, it is possible to reduce it back to the original thioether. A variety of methods exist for the deoxygenation of sulfoxides. These reactions are valuable for regenerating the sulfide (B99878) functional group.

Common reagents for this transformation include combinations like triflic anhydride with potassium iodide or thionyl chloride (SOCl₂) with triphenylphosphine (B44618) (PPh₃). The sodium borohydride/iodine system is also effective and offers good chemoselectivity, allowing for the reduction of sulfoxides in the presence of other reducible groups like esters and nitriles. Furthermore, some protocols describe the reduction of fluoroalkylsulfoxides to the corresponding fluoroalkylthioethers via an oxygen atom transfer mechanism. The reduction of sulfones is generally more difficult but can be achieved to access precursor compounds like sulfinates.

Table 3: Selected Reagents for Sulfoxide Reduction

| Reagent System | Solvent | Conditions | Reference |

|---|---|---|---|

| TAPC (1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride) | Solvent-free | - | |

| Tf₂O / KI | Acetonitrile | Room Temperature | |

| SOCl₂ / PPh₃ | THF | Room Temperature | |

| NaBH₄ / I₂ | THF | - |

Stability Studies under Varied Chemical Environments

The monofluoromethylthio group exhibits notable stability. In a comparative study, an aryl monofluoromethylthioether was subjected to strong acids and bases. Under acidic conditions with trifluoromethanesulfonic acid (TfOH) in toluene, the -SCH₂F group underwent partial decomposition. However, it showed high stability in trifluoroacetic acid (TFA), with 100% recovery even at elevated temperatures. In the presence of strong bases like potassium bis(trimethylsilyl)amide (KHMDS) and potassium tert-butoxide (t-BuOK), the -SCH₂F group demonstrated excellent stability with nearly complete recovery of the starting material. This suggests the monofluoromethylthio group is robust under a range of basic conditions and moderately strong acidic conditions, highlighting its utility as a stable substituent in organic synthesis.

Table 4: Stability of Aryl Monofluoromethylthioether (Ar-SCH₂F) Under Forcing Conditions

| Condition | Solvent | Temp (°C) | Time (h) | Result (% Recovery) | Reference |

|---|---|---|---|---|---|

| TfOH (10 equiv) | Toluene | rt | 24 | 58% | |

| TFA (10 equiv) | Toluene | 60 | 10 | 100% | |

| KHMDS (5 equiv) | THF | rt | 10 | 98% | |

| t-BuOK (5 equiv) | THF | rt | 10 | 100% |

Reactions on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com For this compound, the primary sites for substitution are the positions ortho to the highly activating hydroxyl group. The para position is already occupied by the fluoromethylthio group.

Key EAS reactions for phenols include nitration, halogenation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com Due to the strong activation by the -OH group, these reactions often proceed under mild conditions, sometimes without a Lewis acid catalyst. byjus.com The regiochemical outcome is a direct consequence of the combined directing effects of the existing substituents. The powerful ortho, para-directing ability of the hydroxyl group dominates, leading to substitution at the positions labeled 2 and 6.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

| Nitration | Dilute HNO₃ | 2-Nitro-4-((fluoromethyl)thio)phenol |

| Halogenation | Br₂ in CCl₄ | 2-Bromo-4-((fluoromethyl)thio)phenol |

| Polyhalogenation | Excess Bromine Water | 2,6-Dibromo-4-((fluoromethyl)thio)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-((fluoromethyl)thio)phenol |

Note: This table represents predicted products based on established principles of electrophilic aromatic substitution on substituted phenols. Specific experimental validation for this compound may vary.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, functionalization can be achieved by converting the phenol's hydroxyl group into a better leaving group, such as a mesylate or triflate, making it a suitable partner in cross-coupling reactions. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide or triflate, is a prominent example. nih.govnih.gov By converting this compound to its corresponding mesylate, 4-((fluoromethyl)thio)phenyl methanesulfonate, the molecule can be used as an electrophilic partner to introduce new aryl or alkyl groups at the C4 position, displacing the mesyloxy group. This approach allows for the synthesis of complex biaryl structures or the introduction of groups like cyclopropyl, which are valuable in medicinal chemistry. nih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling of a this compound Derivative

| Electrophile | Boronic Acid/Ester | Catalyst System | Product |

| 4-((Fluoromethyl)thio)phenyl methanesulfonate | Phenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 4-((Fluoromethyl)thio)-1,1'-biphenyl |

| 4-((Fluoromethyl)thio)phenyl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, RuPhos, K₃PO₄ | 1-Cyclopropyl-4-((fluoromethyl)thio)benzene |

Note: This table illustrates potential cross-coupling reactions based on established methods for aryl mesylates. nih.gov The specific conditions and yields would require experimental optimization.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting reactivity and optimizing reaction conditions.

The mechanism for the Suzuki-Miyaura cross-coupling of the derived aryl mesylate involves a catalytic cycle centered on a palladium complex. nih.govnih.gov

Oxidative Addition: The low-valent Pd(0) catalyst oxidatively adds to the aryl mesylate, breaking the C-O bond and forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) transfers its organic group to the palladium center, displacing the mesylate group in a step typically mediated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The choice of ligand (e.g., RuPhos) is critical, as it influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle. nih.gov Computational studies on related fluorinated aromatic compounds help elucidate the electronic effects that govern reaction site selectivities and the stability of intermediates in such pathways. digitellinc.com

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound This compound is not available. The search yielded information for structurally related compounds, such as 4-(trifluoromethyl)thiophenol (B1295252) and 4-fluorothiophenol (B130044), but using this data would be scientifically inaccurate due to significant differences in the electronic and structural properties of the fluoromethyl (-SCH₂F) group compared to trifluoromethyl (-SCF₃) or a simple fluoro (-F) group.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the provided outline. The creation of such an article would require the fabrication of data, which is against the principles of scientific integrity.

For a detailed analysis, one would need to perform an actual synthesis and subsequent spectroscopic characterization of this compound in a laboratory setting.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoromethyl Thio Phenol

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC-MS)

The separation and purity assessment of 4-((Fluoromethyl)thio)phenol are critical for its application in research and synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, allowing for the effective separation of the target compound from impurities and its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The methodology for closely related fluorinated thiophenols can be adapted for this specific compound, providing a robust framework for its analysis.

Detailed Research Findings: A patented method for the analysis of isomer impurities in p-fluorothiophenol offers a highly relevant and detailed starting point for developing an HPLC protocol for this compound. patsnap.com The method emphasizes the challenge of the instability of thiophenols, which can readily oxidize to form disulfide compounds. To ensure accurate quantification, the sample preparation involves the addition of a reducing agent, such as a tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution, to maintain the thiols in their single molecular state. patsnap.com

The separation is typically achieved using a reverse-phase column. A column with pentafluorophenyl (PFP) stationary phase, such as an ACE EXCEL C18-PFP, is particularly effective for separating fluorinated aromatic compounds due to unique interactions like dipole-dipole and pi-pi stacking. patsnap.com Isocratic elution with a mobile phase consisting of a mixture of methanol (B129727) and a dilute acid, like 0.05% trifluoroacetic acid in water, provides efficient separation. patsnap.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 238 nm for fluorothiophenol isomers. patsnap.com

The following table summarizes a typical set of HPLC conditions that can be used for the analysis of this compound, based on established methods for similar compounds. patsnap.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | ACE EXCEL C18-PFP (4.6mm × 250mm, 5µm) |

| Mobile Phase | 0.05% Trifluoroacetic Acid (aq) : Methanol (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 238 nm |

| Sample Preparation | Dilution in mobile phase containing TCEP solution |

This method demonstrates high specificity and accuracy, with correlation coefficients for linearity analysis of impurities approaching 1.0000, indicating a strong quantitative capability. patsnap.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile compounds and is frequently used for the purity determination of materials like this compound. Commercial suppliers often use gas chromatography to assess the assay of this compound. The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of components in a mixture and their identification based on their unique mass fragmentation patterns.

Detailed Research Findings: Direct analysis of thiophenols by GC can be challenging due to their reactivity and potential for peak tailing. Therefore, derivatization is a common strategy to improve their chromatographic behavior and stability. epa.govnih.gov Thiols can be converted into less polar, more stable derivatives, such as their corresponding pentafluorobenzyl (PFB) ethers or perfluoroacyl derivatives, prior to GC-MS analysis. epa.govnih.gov This approach not only enhances chromatographic peak shape but can also significantly improve detection limits, especially when using sensitive detectors like an electron capture detector (ECD) or when performing selective ion monitoring (SIM) with a mass spectrometer. epa.gov

For instance, the analysis of polyfunctional thiols in complex matrices has been successfully achieved by extractive alkylation to form PFB derivatives, followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis. nih.gov While this specific method is for ultra-trace analysis, the derivatization principle is broadly applicable for purity assessment. The electron-impact mass spectra of such derivatives yield characteristic fragment ions that can be used for positive identification and quantification. epa.gov

The following table outlines a general GC-MS methodology that could be applied to this compound, incorporating a derivatization step.

Table 2: General GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) or a perfluoroacylating agent |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. ~60°C, ramp to ~300°C |

| Carrier Gas | Helium at a constant flow rate |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in both the identification of this compound and the detection and characterization of any potential impurities.

Theoretical and Computational Chemistry of 4 Fluoromethyl Thio Phenol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) serves as a powerful tool for accurately predicting the molecular geometry and electronic structure of chemical compounds. nih.govyoutube.com For 4-((fluoromethyl)thio)phenol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. nih.govrsc.org These calculations optimize bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The electronic structure is elucidated by analyzing the distribution of electron density. youtube.com In this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluoromethylthio group significantly influences the electronic landscape of the aromatic ring. This push-pull electronic effect creates a notable polarization within the molecule, which is critical for understanding its reactivity and spectroscopic behavior. DFT calculations provide a detailed map of this electron distribution, highlighting regions of high and low electron density.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring and the sulfur atom, which have a greater tendency to donate electrons. researchgate.net Conversely, the LUMO is often centered around the aromatic ring and the electron-withdrawing fluoromethylthio group. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions; a smaller gap suggests that the molecule can be more easily excited. nih.gov These orbital energies and their distributions are crucial for predicting how this compound will interact with other molecules and its behavior in chemical reactions.

Table 1: Calculated Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding Characteristics of the CF₂H group)

The difluoromethyl (CF₂H) group, present in the fluoromethylthio moiety, has been recognized as a potential hydrogen bond donor, a characteristic that can significantly influence molecular conformation and intermolecular interactions. nih.govacs.org Although weaker than conventional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, the polarized C-H bond in the CF₂H group can form notable hydrogen bonds, particularly with strong acceptors. beilstein-journals.orgchemistryviews.org

In the context of this compound, conformational analysis would explore the rotational barriers around the C-S and S-C bonds to identify the most stable conformers. Intramolecular hydrogen bonding between the CF₂H group and the phenolic oxygen, or intermolecular hydrogen bonding in dimers or larger aggregates, could play a crucial role in stabilizing certain conformations. nih.gov Experimental techniques such as NMR and IR spectroscopy, complemented by theoretical calculations, can provide evidence for these interactions. chemistryviews.org For instance, a downfield shift in the ¹H NMR spectrum for the CF₂H proton can indicate its involvement in a hydrogen bond. nih.gov The ability of the CF₂H group to act as a bioisostere for hydroxyl or thiol groups makes understanding its hydrogen bonding characteristics particularly important in fields like medicinal chemistry. acs.orgbeilstein-journals.org

Thermochemical Properties and Energetic Landscape of Reactions (e.g., Bond Dissociation Enthalpies, Proton Affinities)

Thermochemical properties, such as bond dissociation enthalpies (BDE) and proton affinities (PA), are fundamental to understanding the reactivity and stability of this compound. The S-H bond dissociation enthalpy is a critical parameter, representing the energy required to break the S-H bond homolytically, forming a thiophenoxyl radical. nih.govresearchgate.net This value is a key indicator of the compound's antioxidant potential. nih.gov Theoretical calculations, often using DFT methods, can provide reliable estimates of BDEs. rsc.org For substituted thiophenols, electron-withdrawing groups generally increase the S-H BDE, while electron-donating groups decrease it. researchgate.net

Proton affinity, on the other hand, relates to the deprotonation of the thiol group to form a thiolate anion. The acidity of the thiol group in 4-((trifluoromethyl)thio)phenol is enhanced by the electron-withdrawing nature of the trifluoromethyl group. Computational studies can accurately predict the proton affinity of the corresponding thiophenoxide ion. researchgate.net These thermochemical parameters are vital for predicting the behavior of this compound in various chemical environments and reaction types.

Table 2: Calculated Thermochemical Data for Thiophenol Derivatives

| Property | Thiophenol | 4-Substituted Thiophenols |

|---|---|---|

| S-H Bond Dissociation Enthalpy (kJ/mol) | ~332.6 researchgate.net | Varies with substituent rsc.orgresearchgate.net |

| Proton Affinity of Thiophenoxide Ion (kJ/mol) | Varies with substituent researchgate.net |

Note: Specific values for this compound require dedicated calculations. The table provides reference values for the parent compound and indicates the trend for substituted derivatives.

Reaction Pathway Elucidation through Computational Modeling

For example, in electrophilic trifluoromethylthiolation reactions where this compound might be a substrate or a product, computational studies can help to understand the regioselectivity (i.e., why substitution occurs at a particular position on the aromatic ring). rsc.org Modeling can also shed light on the role of catalysts or additives in a reaction. For instance, in acid-promoted reactions, calculations can show how protonation of a reactant lowers the activation energy of a subsequent step. rsc.orgrsc.org By examining the energetic landscape, computational chemistry can predict the feasibility of different reaction pathways and guide the design of more efficient synthetic routes. unito.it

Applications and Advanced Material Science Contexts of 4 Fluoromethyl Thio Phenol

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction

4-((Fluoromethyl)thio)phenol is a valuable building block in organic synthesis, primarily due to the reactivity of its phenol (B47542) and fluoromethylthio moieties. nbinno.comchemicalbook.com The phenolic hydroxyl group can be readily converted into a variety of functional groups, serving as a handle for constructing more complex molecular architectures. sigmaaldrich.com For instance, it can undergo etherification or esterification reactions to introduce diverse substituents.

The presence of the fluoromethylthio group significantly influences the electronic properties of the aromatic ring, making the compound a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. nbinno.comfishersci.com The strong electron-withdrawing nature of fluorinated groups can alter the reactivity and biological activity of the final molecules. ontosight.ai

Research has demonstrated the utility of related thiophenols in palladium-catalyzed cross-coupling reactions. google.com For example, derivatives like 4-chlorophenyl trifluoromethanesulfonate, prepared from the corresponding phenol, can participate in coupling reactions to form new carbon-sulfur bonds, a common strategy in the synthesis of complex organic sulfides. orgsyn.org Furthermore, 4-((trifluoromethyl)thio)phenol itself can be subjected to various transformations. It reacts with reagents like N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), nitric acid, and 4-bromobenzyl bromide to yield bromo-, iodo-, nitro-, and benzyl-substituted products, respectively, showcasing its versatility as a scaffold for diversification. sigmaaldrich.comrsc.org

A notable application of this compound is in the preparation of intermediates for significant agrochemicals. For example, it is used to prepare a phenylamino (B1219803) derivative, which is a crucial intermediate in the synthesis of toltrazuril (B1682979), a potent coccidiostat. sigmaaldrich.com The synthesis often involves the reaction of 4-((trifluoromethyl)thio)phenol under specific conditions to build the more complex toltrazuril structure.

The following table summarizes some of the key reactions and derivatives of this compound, highlighting its role as a versatile synthetic intermediate.

| Reactant | Reagent(s) | Product Type | Application/Significance |

| 4-((Trifluoromethyl)thio)phenol | N-Bromosuccinimide (NBS) | Bromo-substituted phenol | Intermediate for further functionalization |

| 4-((Trifluoromethyl)thio)phenol | N-Iodosuccinimide (NIS) | Iodo-substituted phenol | Intermediate for cross-coupling reactions |

| 4-((Trifluoromethyl)thio)phenol | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitro-substituted phenol | Precursor for amino derivatives |

| 4-((Trifluoromethyl)thio)phenol | 4-Bromobenzyl bromide | Benzyl-substituted ether | Building block for complex molecules |

| 4-((Trifluoromethyl)thio)phenol | Various | Phenylamino derivative | Intermediate for Toltrazuril synthesis |

Contribution to the Development of Fluorine-Containing Functional Materials

The incorporation of fluorine atoms or fluorine-containing groups like the fluoromethylthio moiety can significantly enhance the properties of materials, leading to applications in diverse fields such as liquid crystals and polymers. rsc.orgrsc.org Fluorinated compounds often exhibit increased thermal stability, chemical resistance, and unique electronic properties. rsc.org

In the realm of material science, thiophenol derivatives are used to modify the surfaces of nanoparticles, such as gold nanoparticles. This surface modification can alter the charge and stability of the nanoparticles, which is critical for their application in electronics and biomedicine. The electronic properties imparted by the fluoromethylthio group can enhance the performance of these nanostructures.

While direct polymerization of this compound is not widely reported, its derivatives are valuable in creating functional polymers. Phenol derivatives are common precursors for polymers like polyesters and polycarbonates. By incorporating the fluoromethylthio group, novel polymers with tailored properties can be synthesized. For instance, thiol-modified bisphenol derivatives have been investigated for thiol-ene photopolymerizations, a process used in creating coatings and dental restoratives. beilstein-journals.org These materials often exhibit improved mechanical properties, such as flexural strength and modulus of elasticity, compared to non-fluorinated analogues. beilstein-journals.org

The development of fluorinated liquid crystals is another area where compounds structurally related to this compound are of interest. rsc.org The introduction of fluorine can influence the mesophase behavior, dielectric anisotropy, and other physical properties crucial for display applications. rsc.orggoogle.com The polarity and steric effects of the fluoro-substituent allow for the fine-tuning of these properties. rsc.org

Utilization in Chemical Probe and Research Tool Development (excluding clinical applications)

Chemical probes are essential tools for studying biological processes and identifying molecular targets. Thiophenol derivatives are increasingly being used in the design of such probes, particularly for the detection of biologically relevant species. nih.gov

Fluorescent probes based on thiophenol structures have been developed for the detection of various analytes. For instance, probes have been designed to detect thiophenols themselves in environmental and biological samples, which is important due to their toxicity. nih.gov These probes often work on a "turn-on" fluorescence mechanism, where the presence of the analyte triggers a significant increase in fluorescence intensity. nih.gov

One strategy for creating such probes involves combining a fluorophore with a recognition moiety that selectively reacts with the target analyte. For example, a chalcone (B49325) derivative was functionalized with a 2,4-dinitrophenyl group to create a probe for thiophenols. nih.gov This probe exhibited a large Stokes shift and high sensitivity, making it suitable for applications in water sample analysis and cellular imaging. nih.gov

Furthermore, the reactivity of the thiol group is exploited in the design of probes for biothiols like cysteine, homocysteine, and glutathione. nih.gov Probes have been synthesized that undergo cleavage of a specific group in the presence of biothiols, releasing a fluorescent dye and leading to a detectable signal. nih.gov Another class of probes utilizes the 7-oxanorbornadiene (B1225131) (OND) framework, where thiol addition to a maleate (B1232345) moiety leads to a significant fluorescence enhancement. capes.gov.br These probes are highly selective for thiols and have been used to label peptides and proteins. capes.gov.br

The following table provides examples of probe designs based on thiophenol and related structures for research applications.

| Probe Type | Target Analyte | Mechanism of Action | Key Features |

| Carbazole-chalcone derivative | Thiophenols | Photo-induced electron transfer | Large Stokes shift, high sensitivity |

| 4-Methylumbelliferyl-2',4',6'-trinitrophenyl ether | Biothiols (Cysteine, Glutathione) | Cleavage of trinitrophenyl group, release of fluorophore | High selectivity, good linearity |

| 7-Oxanorbornadiene (OND)-based probe | Thiols | Thiol addition to maleate, intramolecular quenching removal | High reactivity, significant fluorescence enhancement |

Investigations in Agrochemical Science and Related Industrial Applications

This compound and its derivatives have been extensively investigated in the field of agrochemical science, particularly in the development of new herbicides, insecticides, and fungicides. nbinno.com The introduction of the fluoromethylthio group can enhance the biological activity and selectivity of these compounds. researchgate.net

In herbicide research, derivatives of this compound have shown promising activity. The trifluoromethylthio group is a key feature in some classes of herbicides. For example, thiourea (B124793) derivatives containing a substituted phenyl ring have been studied for their herbicidal effects. researchgate.net The position and nature of substituents on the phenyl ring, including groups like trifluoromethyl, are critical for their activity. researchgate.net

Similarly, in the search for new insecticides and fungicides, thiophenol derivatives are important intermediates. nbinno.commedkoo.com The antifungal agent butoconazole (B1668104) is a derivative of thiophenol. medkoo.com The synthesis of many agrochemicals involves the reaction of a thiophenol derivative with other building blocks to create the final active ingredient. nbinno.com For instance, the synthesis of the insecticide Fipronil involves a pyrazole (B372694) ring substituted with a trifluoromethylsulfinyl group, which can be derived from a corresponding thiophenol.

The industrial production of these agrochemicals often relies on efficient synthetic routes for key intermediates like this compound. nbinno.com The development of cost-effective and high-yield syntheses is a crucial aspect of their commercial viability. nbinno.com

The table below lists some agrochemical classes where derivatives of this compound are relevant.

| Agrochemical Class | Example/Target | Role of Fluoromethylthio Group |

| Herbicides | Protoporphyrinogen oxidase (PPO) inhibitors | Enhances herbicidal activity and selectivity |

| Insecticides | Fipronil and related compounds | Key component of the pharmacophore |

| Fungicides | Butoconazole and other azole fungicides | Contributes to antifungal efficacy |

| Coccidiostats | Toltrazuril | Essential structural element for activity |

Synthesis and Exploration of Derivatives and Analogues of 4 Fluoromethyl Thio Phenol

Structural Modifications of the Phenolic Moiety

The phenolic ring of 4-((trifluoromethyl)thio)phenol serves as a versatile scaffold for various structural modifications, allowing for the introduction of diverse functional groups that can modulate the compound's properties. The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the reactivity of the aromatic ring, directing electrophilic substitution reactions.

Electrophilic aromatic substitution reactions on 4-((trifluoromethyl)thio)phenol have been explored to introduce a range of substituents. For instance, nitration of 4-((trifluoromethyl)thio)phenol with nitric acid under solvent-free conditions selectively yields the mono-nitrated product, 2-nitro-4-((trifluoromethyl)thio)phenol. pitt.edu Achieving dinitration requires more forcing conditions, highlighting the deactivating effect of the existing nitro and trifluoromethylthio groups. pitt.edu

Halogenation of the phenolic ring has also been successfully demonstrated. Bromination with N-Bromosuccinimide (NBS) and iodination with N-Iodosuccinimide (NIS) lead to the formation of the corresponding mono- and di-halogenated derivatives. pitt.edu These halogenated intermediates are particularly valuable as they open avenues for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. pitt.edu

Furthermore, the phenolic hydroxyl group itself can be a site for modification. For example, benzylation of 4-((trifluoromethyl)thio)phenol can be achieved, and the resulting ether derivative can undergo further transformations. pitt.edu The synthesis of diphenyl ether derivatives has also been accomplished using reagents like diphenyliodonium (B167342) triflate. pitt.edu

These modifications allow for the creation of a library of derivatives with tailored electronic and steric properties, which is crucial for structure-activity relationship studies.

Table 1: Examples of Structural Modifications of 4-((Trifluoromethyl)thio)phenol

| Starting Material | Reagent(s) | Product | Reference |

| 4-((Trifluoromethyl)thio)phenol | HNO₃ | 2-Nitro-4-((trifluoromethyl)thio)phenol | pitt.edu |

| 4-((Trifluoromethyl)thio)phenol | HNO₃/H₂SO₄ | 2,6-Dinitro-4-((trifluoromethyl)thio)phenol | pitt.edu |

| 4-((Trifluoromethyl)thio)phenol | NBS | 2-Bromo-4-((trifluoromethyl)thio)phenol | pitt.edu |

| 4-((Trifluoromethyl)thio)phenol | NIS | 2-Iodo-4-((trifluoromethyl)thio)phenol | pitt.edu |

| 4-((Trifluoromethyl)thio)phenol | 4-Bromobenzyl bromide | 1-(Benzyloxy)-4-((trifluoromethyl)thio)benzene | pitt.edu |

Diversification of the (Fluoromethyl)thio Group and Related Fluoroalkylthio Analogues

The biological and chemical properties of aryl thioethers can be significantly tuned by altering the fluorine content of the alkylthio substituent. The synthesis of analogues of 4-((fluoromethyl)thio)phenol with varying degrees of fluorination in the methyl group (monofluoro-, difluoro-, and trifluoromethylthio) is a key strategy for fine-tuning these properties.

The synthesis of 4-((trifluoromethyl)thio)phenol is well-established and can be achieved through methods such as the reaction of 4-mercaptophenol (B154117) with a trifluoromethylating agent or the coupling of 4-halophenols with a trifluoromethylthiolating reagent. rsc.org

The synthesis of aryl difluoromethyl thioethers has also been reported. A common approach involves the difluoromethylation of thiophenols. nih.gov For instance, diversely functionalized thiophenols can be converted to their corresponding aryl difluoromethyl thioethers using a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor in the presence of a base. nih.gov This method offers a practical route to a wide range of aryl difluoromethyl thioethers.

The preparation of monofluoromethyl thioethers is more challenging. However, methods are being developed for the introduction of the -SCH₂F group.

The diversification extends beyond the degree of fluorination to include longer fluoroalkyl chains, providing access to a broader range of analogues with varying lipophilicity and electronic properties.

Table 2: Examples of Fluoroalkylthio Analogues and Synthetic Approaches

| Fluoroalkylthio Group | General Synthetic Approach | Key Reagents/Precursors | Reference |

| -SCF₃ | Trifluoromethylthiolation of phenols or thiophenols | CF₃-source, catalyst | rsc.org |

| -SCF₂H | Difluoromethylation of thiophenols | S-(difluoromethyl)sulfonium salt | nih.gov |

| -SCH₂F | Monofluoromethylation of thiols | Electrophilic monofluoromethylthiolating agents | N/A |

Systematic Study of Structure-Reactivity Relationships in Related Aryl Fluoroalkyl Thioethers and Phenols

The reactivity of aryl fluoroalkyl thioethers and the corresponding phenols is intrinsically linked to the electronic nature of the fluoroalkylthio group. Systematic studies are crucial to understanding how the degree of fluorination and the substitution pattern on the aromatic ring influence chemical reactivity.

The reactivity of the phenolic hydroxyl group is affected by the electron-withdrawing nature of the fluoroalkylthio substituent. For instance, the acidity of the phenol (B47542) is expected to increase with the number of fluorine atoms on the thioether group.

In electrophilic aromatic substitution reactions, the fluoroalkylthio group generally acts as a deactivating group, making the aromatic ring less reactive than benzene. However, it is typically an ortho-, para-director. The directing effect arises from the ability of the sulfur atom's lone pairs to participate in resonance, stabilizing the intermediate carbocation (arenium ion) formed during the substitution at these positions.

Comparative studies on the reactivity of phenols with different fluoroalkylthio groups (-SCH₂F, -SCHF₂, -SCF₃) would provide valuable insights into the graded electronic effects. For example, the rate of electrophilic aromatic substitution is expected to decrease as the number of fluorine atoms increases, due to the stronger inductive electron withdrawal.

The reactivity of the C-S bond itself can also be a subject of study. Oxidative and reductive processes involving the sulfur atom can lead to the formation of sulfoxides, sulfones, or cleavage of the thioether bond, depending on the reaction conditions and the nature of the fluoroalkyl group.

Influence of Substituent Effects on Chemical Behavior and Electronic Properties

The chemical behavior and electronic properties of this compound and its analogues are profoundly influenced by the interplay of the fluoroalkylthio group and other substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these substituent effects. google.com

The electronic effect of a substituent is a combination of its inductive and resonance effects. Fluoroalkylthio groups are generally considered to be electron-withdrawing due to the high electronegativity of fluorine. The inductive effect (-I) increases with the number of fluorine atoms (-SCH₂F < -SCHF₂ < -SCF₃). The sulfur atom also possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect), although this effect is generally weaker than the inductive withdrawal, especially for the highly fluorinated groups.

Table 3: Hammett Constants (σp) for Fluoroalkylthio and Related Substituents

| Substituent | σp | Reference |

| -SCH₃ | -0.04 | pitt.edu |

| -SCH₂F | N/A | |

| -SCHF₂ | 0.35 | pitt.edu |

| -SCF₃ | 0.50 | pitt.edu |

Note: N/A indicates that a reliable experimental value was not found in the searched literature.

The presence of other substituents on the aromatic ring further modulates the electronic properties. Electron-donating groups (e.g., -CH₃, -OCH₃) will increase the electron density of the ring, potentially enhancing its reactivity in electrophilic substitution reactions, while opposing the electron-withdrawing effect of the fluoroalkylthio group. Conversely, other electron-withdrawing groups (e.g., -NO₂, -CN) will further decrease the ring's electron density, making it even less reactive.

Future Directions and Emerging Research Avenues for 4 Fluoromethyl Thio Phenol Research

Development of Novel and Highly Efficient Synthetic Strategies

The accessibility of 4-((Fluoromethyl)thio)phenol is paramount for its widespread investigation. Future research must prioritize the development of synthetic routes that are not only high-yielding but also operationally simple, scalable, and environmentally benign. Current strategies for synthesizing related aryl fluoroalkyl sulfides often rely on multi-step sequences or harsh reagents. A forward-looking approach would involve exploring and optimizing more direct methods.

Key areas for investigation include:

Direct C-H Functionalization: Adapting modern C-H activation strategies to directly install the fluoromethylthio group onto phenol (B47542) would represent a significant leap in efficiency. This could involve transition-metal catalysis (e.g., with Palladium, Copper, or Nickel) to selectively functionalize the C-S bond at the para-position.

Nucleophilic Fluoromethylthiolation: Designing and synthesizing novel, stable, and easy-to-handle nucleophilic fluoromethylthiolating reagents would be a major advance. These reagents could then be used in nucleophilic aromatic substitution (SNAr) reactions with activated phenol derivatives.

Organocatalysis: Exploring organocatalyzed pathways for the synthesis of fluorinated poly(aryl thioethers) has shown promise for avoiding stoichiometric salt by-products. nih.gov Applying similar principles to the synthesis of the monomeric this compound could offer a metal-free, greener alternative. nih.gov

Flow Chemistry: The implementation of continuous flow technologies could offer superior control over reaction parameters (temperature, pressure, mixing), potentially improving yields, safety, and scalability, especially for reactions involving highly reactive or gaseous intermediates.

A comparative analysis of potential synthetic strategies is proposed in the table below.

| Proposed Synthetic Strategy | Potential Advantages | Key Challenges |

| Metal-Catalyzed C-S Coupling | High regioselectivity, good functional group tolerance. | Catalyst cost and toxicity, ligand optimization required. |

| Nucleophilic Aromatic Substitution | Potentially straightforward for activated substrates. | Requires pre-functionalized starting materials, harsh conditions may be needed. |

| Organocatalyzed Thioetherification | Metal-free, environmentally benign. nih.gov | Catalyst loading and efficiency, substrate scope may be limited. |

| Direct C-H Fluoromethylthiolation | High atom economy, reduces synthetic steps. | Regioselectivity control, development of effective fluoromethylthiolating electrophiles. |

Uncovering Undiscovered Reactivity Patterns and Transformation Pathways

The unique electronic interplay between the electron-donating phenol and the potentially electron-withdrawing fluoromethylthio group suggests a rich and complex reactivity profile for this compound. A systematic exploration of its chemical transformations is essential.

Future research should focus on:

Selective Oxidation: The sulfur atom in the thioether linkage is a prime target for oxidation. Investigating its selective oxidation to the corresponding sulfoxide (B87167) and sulfone is critical. Studies on aryl trifluoromethyl sulfides have shown that selective oxidation can be challenging, often leading to overoxidation. rsc.org Developing mild and selective oxidation protocols for this compound, perhaps using green oxidants like hydrogen peroxide with specific activators, would be a valuable contribution. rsc.orgresearchgate.net

Reactivity at the Phenolic Group: The acidity and nucleophilicity of the phenolic hydroxyl group will be modulated by the -SCH2F substituent. Quantifying this effect (e.g., pKa measurement) and exploring subsequent reactions like O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions are important avenues.

Electrophilic Aromatic Substitution: The directing effect of the existing substituents on the aromatic ring needs to be mapped. Investigating reactions such as nitration, halogenation, and Friedel-Crafts reactions will reveal the preferred positions for further functionalization and provide access to a wider library of derivatives.

Formation of Novel Reagents: The compound itself could serve as a precursor to new reagents. For example, conversion to a sulfonium (B1226848) salt could yield a novel electrophilic reagent for transferring the fluoromethylthio moiety to other molecules, analogous to the well-known Umemoto reagents derived from trifluoromethyl sulfides. acs.org

Integration with Cutting-edge Analytical and Spectroscopic Techniques

To fully characterize this compound and its derivatives, and to study its behavior in various systems, the integration of state-of-the-art analytical techniques is indispensable.

Key areas for development include:

Advanced Chromatographic Methods: Developing robust methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is crucial for separation, identification, and quantification. nih.govnih.gov Given the known issue of thiol adsorption onto analytical hardware, method development should focus on passivation techniques or derivatization to improve sensitivity and reproducibility. nih.gov

Fluorescence Derivatization: For trace-level detection in complex matrices, derivatization with fluorescent tags such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) prior to HPLC analysis could be explored to enhance sensitivity and selectivity. researchgate.net

¹⁹F NMR Spectroscopy: As an organofluorine compound, ¹⁹F NMR is a uniquely powerful tool. It can be used not only for structural confirmation but also as a sensitive probe to monitor reactions and interactions in complex environments without the background noise present in ¹H NMR.

Electrochemical Analysis: Electrochemical methods could be developed to study the redox behavior of the phenol and thioether moieties, providing insights into its antioxidant potential or its role in redox-sensitive systems.

| Analytical Technique | Purpose | Potential Advantages |

| GC-MS/MS | Quantification and identification of volatile derivatives. | High sensitivity and structural information. nih.gov |

| HPLC-UV/Fluorescence | Separation and quantification in complex mixtures. | Applicable to non-volatile compounds; high sensitivity with derivatization. nih.gov |

| ¹⁹F NMR | Structural elucidation and reaction monitoring. | Highly sensitive to the local chemical environment of fluorine; background-free signal. |

| Cyclic Voltammetry | Investigation of redox properties. | Provides data on oxidation/reduction potentials. |

Expanding the Scope of Computational Chemistry Applications

In silico studies provide a powerful, predictive lens through which to understand the properties and reactivity of this compound before engaging in extensive lab work. Expanding the use of computational chemistry will accelerate the research and development cycle.

Future computational studies should aim to:

Determine Molecular Properties: Use Density Functional Theory (DFT) to calculate key properties such as molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic structure (HOMO/LUMO energies). This will provide insight into the molecule's stability and kinetic reactivity.

Predict Reaction Mechanisms: Model the transition states and reaction pathways for proposed synthetic routes and transformations (e.g., oxidation at the sulfur center). This can help in optimizing reaction conditions and predicting potential byproducts.

Analyze Conformational Landscapes: The flexibility around the C-S bond can be studied to understand the molecule's preferred conformations. As has been done for analogous structures, these studies can inform on how the molecule might interact with biological targets or pack in a solid-state material. rsc.org

Calculate Physicochemical Parameters: Predict key parameters like lipophilicity (logP), pKa, and dipole moment, which are crucial for applications in materials and chemical biology.

Exploration of New Applications in Materials Science and Chemical Biology (non-clinical)

The unique combination of a phenolic hydroxyl group, a thioether linkage, and a fluorinated alkyl chain makes this compound a promising building block for new functional molecules and materials.

Materials Science: Organofluorine compounds are valued in materials science for conferring properties like thermal stability, chemical resistance, and hydrophobicity. numberanalytics.comresearchgate.netwikipedia.org Future research could explore using this compound as:

A Monomer for Fluoropolymers: The phenolic group allows it to be incorporated into polymers like polyethers, polyesters, or polycarbonates. The fluoromethylthio group would impart unique properties to these materials, potentially leading to new high-performance plastics, coatings, or membranes. Research into fluorinated poly(aryl thioethers) has already highlighted their potential for high thermal stability. nih.gov

A Component in Liquid Crystals: The rigid aromatic core and the polarizable substituents are features common in liquid crystalline molecules. Derivatives of this compound could be synthesized and evaluated for liquid crystalline behavior.

A Surface Modifier: The thiol or phenol end could be used to anchor the molecule to surfaces (e.g., gold nanoparticles, metal oxides), presenting a fluorinated tail group to create hydrophobic or oleophobic coatings.

Chemical Biology (non-clinical): The structural motifs of this compound are relevant to biological systems.

Development of Chemical Probes: Thioether-bonded fluorescent probes have been developed to study dynamic thiol exchange reactions on cell surfaces. nih.gov The this compound scaffold could be elaborated into similar probes to investigate extracellular redox environments.

¹⁹F NMR-Based Probes: The presence of the fluorine atom makes it an ideal candidate for ¹⁹F NMR-based studies. It could be developed into a probe where changes in the fluorine's chemical shift signal a specific biological event, such as enzyme activity or a change in local polarity, offering a non-invasive tool for studying biological systems.

Building Block for Bioactive Scaffolds: While excluding clinical applications, the compound can be used as a starting material to synthesize novel molecular structures for screening in non-clinical assays, such as enzyme inhibition or receptor binding studies, to identify new lead compounds for tool development in chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.